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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 1,1-
dimethylcyclopentane, tailored for researchers, scientists, and professionals in drug

development. It includes a summary of key spectroscopic data, detailed experimental protocols

for data acquisition, and a workflow visualization for the analytical process.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,1-dimethylcyclopentane
(CAS No: 1638-26-2, Molecular Formula: C₇H₁₄).[1][2]

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Intensity

3000-2850 C-H Stretch (alkane) Strong

1470-1450 C-H Bend (Scissoring) Medium

1370-1350 C-H Rock (Methyl) Medium

Data derived from typical alkane spectra.[3][4]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.43 Multiplet 4H
-CH₂- (ring, positions

3,4)

~1.36 Multiplet 4H
-CH₂- (ring, positions

2,5)

~0.88 Singlet 6H -CH₃ (gem-dimethyl)

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ, ppm) Assignment

~41.5 -CH₂- (ring, positions 2,5)

~39.0 Quaternary C (C1)

~29.0 -CH₃ (gem-dimethyl)

~24.5 -CH₂- (ring, positions 3,4)

Spectra available on SpectraBase.[5]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

83 100 [M - CH₃]⁺

98 ~30 [M]⁺ (Molecular Ion)

55 ~25 [C₄H₇]⁺

41 ~20 [C₃H₅]⁺

Data sourced from NIST and Restek databases.[6][7]
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

2.1 Infrared (IR) Spectroscopy

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: As 1,1-dimethylcyclopentane is a liquid at room temperature, the

spectrum is typically acquired "neat" (undiluted).[8] A small drop of the liquid is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin

capillary film.[8][9]

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the instrument's sample holder.

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio. The spectrum is commonly recorded over a range of

4000 to 400 cm⁻¹.

The background spectrum is automatically subtracted from the sample spectrum to yield

the final IR spectrum of the compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 5-25 mg of 1,1-dimethylcyclopentane is required for ¹H NMR, while 50-

100 mg is preferable for ¹³C NMR to achieve a good signal in a reasonable time.[10]

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃)

in a small vial.[10][11] Deuterated solvents are used to avoid large solvent signals in the
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¹H NMR spectrum.[11]

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into

a clean, dry 5 mm NMR tube to remove any particulate matter.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

to calibrate the chemical shift scale to 0 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field

stability.

The magnetic field homogeneity is optimized through a process called "shimming" to

obtain sharp resonance signals.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the

frequency-domain spectrum.

For ¹³C NMR, the process is similar, but often requires a larger number of scans due to the

low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[12] Broadband

proton decoupling is typically used to simplify the spectrum to single lines for each unique

carbon atom and to enhance the signal via the Nuclear Overhauser Effect.[12]

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Technique: Electron Ionization (EI) GC-MS is used for the analysis of volatile compounds like

1,1-dimethylcyclopentane.[13]

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g.,

hexane or dichloromethane).

Instrumentation: A gas chromatograph is coupled to a mass spectrometer.
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Data Acquisition:

A small volume (e.g., 1 µL) of the diluted sample is injected into the heated inlet of the gas

chromatograph.[14]

The sample is vaporized, and the components are carried by an inert carrier gas (typically

helium) through a capillary column (e.g., Elite-5MS).[14]

The column separates the components of the sample based on their boiling points and

interactions with the column's stationary phase. For a pure sample of 1,1-
dimethylcyclopentane, a single peak is expected.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.[14]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion, producing a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1,1-dimethylcyclopentane.
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Caption: Workflow for the spectroscopic analysis of 1,1-dimethylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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